N-(4-Aminophenyl)-4-chlorobenzamide
Overview
Description
N-(4-Aminophenyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-Aminophenyl)-4-chlorobenzamide is a chemical compound used in various synthetic and pharmacodynamic studies. It serves as a building block for creating other chemical entities with potential biological activities. For instance, it has been synthesized for studying its potential in killing sperm and controlling oncomelania, an aquatic snail involved in the life cycle of a parasitic flatworm (Zhang Xiao-yong, 2005). Additionally, its derivatives, such as 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, have been evaluated for their gastrokinetic activity by studying their effects on the gastric emptying activity in rats (S. Kato et al., 1992).
Photodegradation and Environmental Impact
The photodegradation of related compounds like moclobemide, which decomposes into 4-chlorobenzamide, has been investigated to understand the environmental impact and stability of these compounds. This study is crucial for assessing the safety and long-term effects of these substances when exposed to environmental conditions (R. Skibiński & Ł. Komsta, 2012).
Catalytic Applications
In a study on Co(III)-catalyzed reactions, N-chlorobenzamides, closely related to this compound, were used to facilitate [4 + 2] annulation with maleimides. This study highlights the compound's potential use in catalyzing specific organic reactions, which can be significant in synthesizing biologically active molecules (N. Muniraj & K. R. Prabhu, 2019).
Role in Synthesis of Quinazoline Derivatives
In the synthesis of quinazoline derivatives, which are known for their good biological activity, this compound has been used as an intermediate. This application demonstrates the compound's utility in creating nitrogen-containing heterocyclic compounds, which have significant biological and pharmacological implications (Xu Li-feng, 2011).
Reaction Studies in Acidic Conditions
The reaction behavior of N-Aryl-4-chlorobenzamides, similar to this compound, has been studied under acidic conditions. This research provides insights into the chemical stability and reactivity of such compounds, which is essential for their application in various chemical processes (C. O'Conner & R. Ramage, 1977).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be bacterial cells .
Mode of Action
This suggests that N-(4-Aminophenyl)-4-chlorobenzamide may also act by perturbing the membrane and interacting with intracellular targets .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may interfere with essential biochemical processes in the target cells, leading to their death .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may lead to the death of bacterial cells .
Properties
IUPAC Name |
N-(4-aminophenyl)-4-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQNIFSCOEHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359364 | |
Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23600-46-6 | |
Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.